Murideoxycholic acid

Description

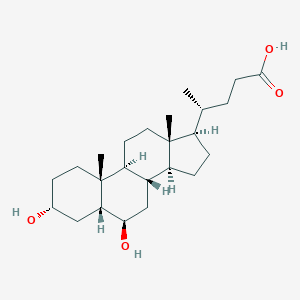

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABKXLVXPYZII-PLYQRAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861652 | |

| Record name | Murideoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Murocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

668-49-5 | |

| Record name | Murideoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Murideoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murideoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MURIDEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB87E8LOH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Murocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Murideoxycholic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murideoxycholic acid (MDCA), a secondary bile acid predominantly found in mice, is emerging as a significant modulator of metabolic and inflammatory pathways. As a stereoisomer of hyodeoxycholic acid, its unique chemical structure dictates its distinct biological activities, primarily through its interactions with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of this compound. It details experimental protocols for its synthesis, isolation, and characterization, and elucidates its role in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, gastroenterology, and metabolic diseases.

Chemical Structure and Properties

This compound, systematically known as (3α,5β,6β)-3,6-dihydroxycholan-24-oic acid, is a C24 steroid acid. Its structure consists of a saturated steroid nucleus with hydroxyl groups at the 3α and 6β positions and a five-carbon acidic side chain at C-17. The β-orientation of the hydroxyl group at the C-6 position is a key structural feature that distinguishes it from its α-epimer, hyodeoxycholic acid.

Chemical Structure

The chemical structure of this compound is presented below:

IUPAC Name: (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[1]

SMILES: C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C--INVALID-LINK--O)C">C@HO)C[1]

InChI Key: DGABKXLVXPYZII-PLYQRAMGSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for its handling, formulation, and in vitro and in vivo studies.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₀O₄ | [1] |

| Molecular Weight | 392.57 g/mol | [1] |

| CAS Number | 668-49-5 | [1] |

| Appearance | White to off-white solid powder | |

| Melting Point | Not available | |

| Boiling Point | 547.1 °C at 760 mmHg | |

| Solubility | Soluble in DMSO, DMF, and Ethanol | |

| LogP | 3.08 | |

| pKa (Strongest Acidic) | 4.79 |

Biological Activities and Signaling Pathways

This compound is a secondary bile acid, primarily formed in the gut of mice through the bacterial 6β-hydroxylation of lithocholic acid or the dehydroxylation of muricholic acids. It plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.

Farnesoid X Receptor (FXR) Antagonism

One of the most significant biological activities of this compound is its role as an antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that acts as a primary sensor for bile acids. Activation of FXR in the liver and intestine initiates a negative feedback loop to suppress bile acid synthesis and transport. By antagonizing FXR, this compound can modulate these pathways, leading to an altered bile acid pool composition and potential therapeutic effects in metabolic diseases. Specifically, its taurine conjugate, tauro-β-muricholic acid, is a potent FXR antagonist[2][3][4].

dot

Takeda G-Protein-Coupled Receptor 5 (TGR5) Activation

This compound also interacts with the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids. TGR5 activation is linked to various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis, and the modulation of inflammatory responses in macrophages. The activation of TGR5 by this compound contributes to its overall metabolic benefits.

dot

Experimental Protocols

Synthesis of this compound

Isolation and Purification from Biological Samples

This compound can be isolated from biological matrices such as mouse bile, feces, or liver tissue. A general workflow for its extraction and purification is outlined below.

dot

A simplified procedure for the isolation of bile acids from serum involves a batch extraction with a non-ionic resin like Amberlite XAD-7, which has shown high recovery rates for non-sulphated bile acids[5]. For a detailed protocol for extraction from various biological samples and quantification using UHPLC-Orbitrap Mass Spectrometry, refer to Hagio et al. (2011)[6].

Spectroscopic Characterization

Detailed ¹H and ¹³C NMR spectral data for this compound are essential for its structural confirmation. While a specific spectrum for this compound is not provided in the search results, general features of bile acid NMR spectra can be described. The ¹H NMR spectrum would show characteristic signals for the steroid backbone protons and the methyl groups. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, with the chemical shifts of the carbons bearing hydroxyl groups being particularly informative for stereochemical assignment. For detailed methodologies on assigning NMR signals of bile acids, the work by Ijare et al. (2005) provides a comprehensive guide using 1D and 2D NMR techniques[7][8].

Mass spectrometry is a critical tool for the identification and quantification of this compound. In electrospray ionization (ESI) mass spectrometry, this compound will typically be observed as the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns. The fragmentation of bile acids often involves the loss of water molecules from the steroid nucleus and cleavage of the side chain[9]. A detailed analysis of the MS/MS fragmentation pattern is crucial for distinguishing this compound from its isomers.

FXR Antagonist Assay

To assess the FXR antagonistic activity of this compound, a cell-based reporter gene assay is commonly employed.

dot

This assay measures the ability of this compound to inhibit the transcriptional activity of FXR induced by a known FXR agonist. A decrease in the reporter signal in the presence of this compound indicates antagonistic activity.

TGR5 Agonist Assay

The activation of TGR5 by this compound can be evaluated using a cell-based assay that measures the downstream signaling events, such as an increase in intracellular cyclic AMP (cAMP) levels.

dot

An increase in cAMP levels upon treatment with this compound confirms its agonistic activity on TGR5. Commercially available kits can be used for the sensitive detection of cAMP[1].

Conclusion

This compound is a key signaling molecule in murine bile acid metabolism with significant potential for therapeutic applications in human metabolic diseases. Its dual action as an FXR antagonist and a TGR5 agonist makes it a fascinating subject for further research and drug development. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies required for its study. A thorough understanding of this compound and its mechanisms of action will be instrumental in harnessing its therapeutic potential for conditions such as non-alcoholic fatty liver disease, type 2 diabetes, and cholestatic liver diseases. Further investigation into its specific molecular interactions and downstream signaling pathways will undoubtedly open new avenues for the development of novel therapeutics targeting bile acid signaling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simplified procedure for the isolation of bile acids from serum based on a batch extraction with the non-ionic resin--Amberlite XAD-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Murideoxycholic Acid from Primary Bile Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of murideoxycholic acid (MDCA), a secondary bile acid of significant interest in metabolic research. The document details the biological synthesis pathway from primary bile acids, proposes a viable chemical synthesis route, and outlines the associated signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

Introduction to this compound

This compound (3α,6β-dihydroxy-5β-cholan-24-oic acid) is a secondary bile acid predominantly found in mice. It is formed through the metabolic action of gut microbiota on primary muricholic acids. As a signaling molecule, MDCA and its precursors interact with key nuclear and membrane-bound receptors, such as the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), influencing lipid and glucose homeostasis. This guide explores the synthesis of MDCA, providing a foundation for its further investigation and potential therapeutic applications.

Biological Synthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the conversion of cholesterol into primary bile acids in the liver. In mice, chenodeoxycholic acid (CDCA) is a key primary bile acid that is further hydroxylated to form α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA). These muricholic acids are then acted upon by intestinal microflora, which perform a 7-dehydroxylation to yield this compound.

Biosynthetic Pathway from Chenodeoxycholic Acid

The conversion of chenodeoxycholic acid to this compound involves two main stages: hepatic 6β-hydroxylation and subsequent intestinal 7-dehydroxylation.

Experimental Protocol: Bacterial Conversion of Muricholic Acid to this compound

This protocol describes a general method for the in vitro conversion of muricholic acids to this compound using a mixed culture of intestinal bacteria.

Materials:

-

α-Muricholic acid or β-muricholic acid

-

Brain Heart Infusion (BHI) broth, supplemented with 0.5% yeast extract, 0.1% L-cysteine, and 0.0001% resazurin

-

Anaerobic chamber or gas pack system

-

Fecal samples from healthy mice

-

Centrifuge and sterile centrifuge tubes

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Methanol, ethyl acetate, and other necessary solvents (HPLC grade)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Bacterial Inoculum:

-

Under anaerobic conditions, prepare a 10% (w/v) fecal slurry in pre-reduced BHI broth.

-

Homogenize the slurry and allow large particles to settle.

-

Use the supernatant as the inoculum.

-

-

Incubation:

-

Prepare anaerobic BHI broth containing 100 µM of either α-muricholic acid or β-muricholic acid.

-

Inoculate the broth with 5% (v/v) of the fecal slurry supernatant.

-

Incubate the culture anaerobically at 37°C for 48-72 hours.

-

-

Extraction of Bile Acids:

-

Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacteria.

-

Acidify the supernatant to pH 2-3 with HCl.

-

Perform solid-phase extraction using a C18 cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the acidified supernatant.

-

Wash with water to remove salts.

-

Elute the bile acids with methanol.

-

-

Evaporate the methanol eluate to dryness under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

-

Analyze the sample by LC-MS/MS to identify and quantify this compound and any remaining muricholic acids.

-

Quantitative Data:

The yield of this compound from this bioconversion can be variable and depends on the specific composition and activity of the gut microbiota.

| Precursor | Product | Reported Conversion Rate (%) | Reference |

| α-Muricholic Acid | This compound | Variable | [1] |

| β-Muricholic Acid | This compound | Variable | [1] |

Chemical Synthesis of this compound

The overall strategy involves the protection of the 3α- and 12α-hydroxyl groups, selective oxidation of the 7α-hydroxyl group, followed by reduction to a 7β-hydroxyl (epimerization), deprotection, and then a final selective 6β-hydroxylation. As this is a multi-step synthesis, the overall yield is expected to be moderate.

Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical multi-step synthesis and would require optimization at each stage.

Step 1: Protection of 3α- and 12α-Hydroxyl Groups of Cholic Acid

-

Reactants: Cholic acid, acetic anhydride, pyridine.

-

Procedure: Dissolve cholic acid in pyridine and add acetic anhydride dropwise at 0°C. Stir at room temperature for 24 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.

-

Expected Product: 3α,12α-diacetyl-cholic acid.

Step 2: Selective Oxidation of the 7α-Hydroxyl Group

-

Reactants: 3α,12α-diacetyl-cholic acid, N-bromosuccinimide (NBS), acetone/water.

-

Procedure: Dissolve the protected cholic acid in a mixture of acetone and water. Add NBS in portions at room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Quench with sodium bisulfite solution and extract the product. Purify by column chromatography.

-

Expected Product: 3α,12α-diacetyl-7-keto-cholic acid.

Step 3: Stereoselective Reduction of the 7-keto Group

-

Reactants: 3α,12α-diacetyl-7-keto-cholic acid, sodium borohydride (NaBH4), methanol.

-

Procedure: Dissolve the 7-keto intermediate in methanol and cool to 0°C. Add NaBH4 portion-wise and stir for 1-2 hours. Acidify with dilute HCl and extract the product. This step should favor the formation of the 7β-hydroxyl group.

-

Expected Product: 3α,12α-diacetyl-7-epi-cholic acid.

Step 4: Deprotection of the Acetyl Groups

-

Reactants: 3α,12α-diacetyl-7-epi-cholic acid, potassium hydroxide (KOH), methanol/water.

-

Procedure: Dissolve the protected compound in a mixture of methanol and water containing KOH. Reflux for 4-6 hours. Cool, acidify, and extract the product.

-

Expected Product: 7-epi-cholic acid.

Step 5: Selective 6β-Hydroxylation

-

This is a challenging step. A potential route involves protection of the 3α-hydroxyl, followed by a remote functionalization or enzymatic hydroxylation if a suitable enzyme is available. A chemical approach could involve introduction of a double bond followed by hydroboration-oxidation, though controlling the stereochemistry would be difficult. For the purpose of this proposed protocol, we will assume a hypothetical selective enzymatic step.

-

Reactants: 7-epi-cholic acid, a specific cytochrome P450 enzyme capable of 6β-hydroxylation.

-

Procedure: Incubate 7-epi-cholic acid with the enzyme and necessary cofactors (e.g., NADPH) in a suitable buffer system. Monitor the reaction for the formation of the desired product.

-

Expected Product: this compound.

Step 6: Purification of this compound

-

Procedure: The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain high-purity this compound.

Quantitative Data (Estimated):

The yields for each step are estimates based on similar reactions reported in the literature for other bile acids.

| Step | Reaction | Estimated Yield (%) |

| 1 | Protection | 90-95 |

| 2 | Oxidation | 85-90 |

| 3 | Reduction | 80-90 |

| 4 | Deprotection | 90-95 |

| 5 | Hydroxylation | 30-50 (highly variable) |

| Overall | - | 20-40 |

Signaling Pathways of this compound and its Precursors

This compound and its precursors, the muricholic acids, are known to interact with key receptors that regulate metabolic pathways. The primary targets are the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in bile acid homeostasis. While many bile acids are FXR agonists, α- and β-muricholic acids have been identified as FXR antagonists[3]. This antagonism can lead to an upregulation of bile acid synthesis. The specific activity of MDCA on FXR is less characterized but is likely to be influenced by its structural similarity to other secondary bile acids.

TGR5 Signaling Pathway

TGR5 is a G-protein-coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells. Activation of TGR5 by bile acids leads to the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism. While the specific affinity of MDCA for TGR5 is not well-defined, many secondary bile acids are potent TGR5 agonists.

References

- 1. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Murideoxycholic Acid in Murine Metabolic Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murideoxycholic acid (MDCA) is a secondary bile acid predominantly found in mice and is emerging as a critical signaling molecule in the regulation of metabolic pathways. Unlike the primary bile acids synthesized in the liver, MDCA is produced by the metabolic action of the gut microbiota. Its unique biological functions, particularly its role as an antagonist of the farnesoid X receptor (FXR), position it as a key player in lipid and glucose homeostasis. This technical guide provides an in-depth overview of the biological functions of MDCA in mice, presenting quantitative data from key studies, detailed experimental protocols, and a visual representation of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating bile acid signaling and its therapeutic potential.

Core Biological Functions of this compound

This compound, along with other muricholic acids (MCAs), exerts a significant influence on metabolic regulation in mice. The primary mechanism underlying these effects is the antagonism of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. By inhibiting FXR signaling, MDCA and other MCAs can modulate the expression of numerous target genes, leading to a range of physiological effects.

Metabolic Regulation:

-

Lipid Metabolism: Muricholic acids have been shown to confer resistance to diet-induced obesity and hepatic steatosis in mice. Their antagonistic effect on FXR in the intestine leads to a decrease in ceramide synthesis, which in turn can alleviate hepatic steatosis. Furthermore, treatment with glycine-β-muricholic acid (G-β-MCA), a stable analog of a murine FXR antagonist, has been demonstrated to improve liver fibrosis.[1][2][3][4]

-

Glucose Homeostasis: Bile acids, including MDCA, are involved in regulating glucose metabolism. They can activate the G-protein coupled receptor TGR5, which is expressed in various tissues including the intestine. Activation of TGR5 in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[5][6]

-

Bile Acid Homeostasis: As an FXR antagonist, MDCA plays a role in the negative feedback regulation of bile acid synthesis. By inhibiting FXR, it can lead to an increase in the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This can result in an increased bile acid pool size and altered bile acid composition.[7]

Gut Microbiota Interaction:

The synthesis of MDCA is dependent on the gut microbiota, highlighting the intricate interplay between the host and its microbial inhabitants. The composition of the gut microbiota can significantly influence the levels of MDCA and other secondary bile acids, thereby impacting host metabolism.[8]

Quantitative Data on the Effects of Muricholic Acids

The following tables summarize quantitative data from studies investigating the effects of modulating muricholic acid levels in mice. These studies often utilize genetic knockout models (e.g., Cyp2c70 knockout mice, which lack MCAs) or treatment with MCA analogs like G-β-MCA.

Table 1: Effects of Glycine-β-Muricholic Acid (G-β-MCA) Treatment on Cyp2c70 Knockout Mice [1][4]

| Parameter | Control (Cyp2c70 KO) | G-β-MCA Treated (Cyp2c70 KO) | Percentage Change |

| Total Bile Acid Pool (µmol) | ~120 | ~80 | -33% |

| Gallbladder Bile Acid Hydrophobicity Index | ~0.3 | ~0.1 | -67% |

| Small Intestine Bile Acid Hydrophobicity Index | ~0.25 | ~0.15 | -40% |

| Fecal Bile Acid Excretion (µmol/day/100g BW) | ~30 | ~50 | +67% |

Table 2: Effects of Glycine-β-Muricholic Acid (G-β-MCA) on a Mouse Model of Nonalcoholic Steatohepatitis (NASH) [2][3]

| Parameter | Vehicle-Treated NASH Mice | G-β-MCA-Treated NASH Mice |

| Liver to Body Weight Ratio (%) | Increased | Significantly Reduced |

| Hepatic Triglyceride Levels | Elevated | Significantly Reduced |

| Inflammatory Gene Expression (e.g., Tnf-α, Mcp-1) | Upregulated | Significantly Downregulated |

| Fibrosis Marker Expression (e.g., Col1a1, Acta2) | Upregulated | Significantly Downregulated |

Key Signaling Pathways

The biological functions of this compound in mice are primarily mediated through its interaction with the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

MDCA and other muricholic acids act as antagonists to FXR. In the intestine, FXR activation by primary bile acids normally induces the expression of Fibroblast Growth Factor 15 (FGF15), which then travels to the liver to suppress bile acid synthesis. By antagonizing FXR, MDCA can disrupt this negative feedback loop.

FXR signaling pathway in the enterohepatic circulation.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

Bile acids, including secondary bile acids like MDCA, can act as agonists for TGR5. Activation of TGR5 in intestinal enteroendocrine L-cells leads to the secretion of GLP-1, which has beneficial effects on glucose metabolism.

TGR5 signaling pathway leading to GLP-1 release.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions in mice.

Oral Gavage of Bile Acids in Mice

This protocol describes the procedure for the oral administration of bile acids to mice.[9][10][11][12][13]

Materials:

-

Bile acid solution (e.g., MDCA or G-β-MCA) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Gavage needles (20-22 gauge, 1.5-2 inches long, with a ball tip).

-

1 ml syringes.

-

Animal scale.

Procedure:

-

Animal Preparation: Fast mice for 4-6 hours before gavage to ensure an empty stomach. Weigh each mouse to calculate the correct dosage.

-

Dosage Calculation: Prepare the bile acid solution at the desired concentration. The volume to be administered is typically 5-10 µl/g of body weight.

-

Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped needle into the esophagus via the side of the mouth. The needle should pass smoothly without resistance.

-

Administration: Slowly depress the syringe plunger to deliver the solution.

-

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Glucose Tolerance Test (GTT) in Mice

This protocol outlines the procedure for performing a glucose tolerance test to assess glucose homeostasis.[14][15][16][17][18]

Materials:

-

Glucose solution (20% w/v in sterile saline).

-

Glucometer and test strips.

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes).

-

Animal scale.

-

Timer.

Procedure:

-

Animal Preparation: Fast mice overnight (12-16 hours) with free access to water.

-

Baseline Blood Glucose: Obtain a baseline blood sample (time 0) from the tail vein and measure the blood glucose level using a glucometer.

-

Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentrations over time. The area under the curve (AUC) is calculated to quantify glucose tolerance.

Liver Tissue Homogenization and Bile Acid Extraction

This protocol details the steps for preparing liver tissue for bile acid analysis.[19][20][21][22][23]

Materials:

-

Liquid nitrogen.

-

Mortar and pestle or mechanical homogenizer.

-

Extraction solvent (e.g., 75% ethanol).

-

Centrifuge.

-

Microcentrifuge tubes.

Procedure:

-

Tissue Collection: Euthanize the mouse and immediately excise the liver. Snap-freeze the tissue in liquid nitrogen.

-

Homogenization: Weigh the frozen liver tissue and homogenize it in a pre-chilled mortar and pestle with liquid nitrogen or using a mechanical homogenizer with an appropriate volume of extraction solvent.

-

Extraction: Transfer the homogenate to a microcentrifuge tube and incubate at 50°C for 2 hours.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the bile acids, for subsequent analysis (e.g., by LC-MS/MS).

Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression

This protocol describes the quantification of FXR target gene expression in mouse liver tissue.[24][25][26][27][28]

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qRT-PCR master mix (e.g., SYBR Green).

-

Primers for FXR target genes (e.g., Shp, Fgf15, Cyp7a1) and a housekeeping gene (e.g., Gapdh).

-

qRT-PCR instrument.

Procedure:

-

RNA Extraction: Extract total RNA from homogenized liver tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Set up the qRT-PCR reaction by combining the cDNA, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.

-

Data Analysis: Run the qRT-PCR program. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the housekeeping gene.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on metabolic parameters in mice.

A typical experimental workflow for studying MDCA effects.

Conclusion

This compound is a key microbial-derived metabolite in mice that plays a crucial role in regulating metabolic homeostasis. Its function as an FXR antagonist provides a unique mechanism for modulating lipid, glucose, and bile acid metabolism. The data and protocols presented in this technical guide offer a comprehensive resource for researchers seeking to further elucidate the biological functions of MDCA and explore its therapeutic potential. Future research focusing on the specific molecular interactions of MDCA and its downstream signaling effects will be critical for translating these findings into novel therapeutic strategies for metabolic diseases.

References

- 1. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oral gavage of nano-encapsulated conjugated acrylic acid-bile acid formulation in type 1 diabetes altered pharmacological profile of bile acids, and improved glycaemia and suppressed inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. IP Glucose Tolerance Test in Mouse [protocols.io]

- 15. protocols.io [protocols.io]

- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. olac.berkeley.edu [olac.berkeley.edu]

- 19. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 20. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. homogenizers.net [homogenizers.net]

- 22. sisweb.com [sisweb.com]

- 23. nextadvance.com [nextadvance.com]

- 24. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of Farnesoid X Receptor in the Determination of Liver Transcriptome during Postnatal Maturation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Chronic Activation of FXR in Transgenic Mice Caused Perinatal Toxicity and Sensitized Mice to Cholesterol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Promotion of Liver Regeneration/Repair by Farnesoid X Receptor in Both Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Murideoxycholic Acid Across Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of murideoxycholic acid (MDCA) in various animal species. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the distribution, quantification, and biological significance of this unique bile acid.

Introduction

This compound (MDCA), a dihydroxy bile acid, is a significant component of the bile acid pool in certain species, particularly rodents. Its presence and concentration vary considerably across the animal kingdom, reflecting differences in bile acid metabolism and physiology. Understanding the species-specific distribution of MDCA is crucial for the interpretation of data from animal models and for assessing the translational relevance to human physiology and disease. This guide summarizes the current knowledge on the natural occurrence of MDCA, details the methodologies for its analysis, and explores its role in biological signaling pathways.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound exhibits significant variation across different species and tissues. The following tables summarize the available quantitative and qualitative data on the occurrence of MDCA.

Table 1: Quantitative Concentration of this compound and Related Muricholic Acids in Mice

| Species | Tissue/Fluid | Analyte | Concentration/Abundance | Citation |

| Mouse | Serum | Muricholic Acids (MCAs) | Comprised 69% of serum bile acids in wild-type mice. | |

| Mouse | Liver | Muricholic acid (MCA) and cholic acid (CA) taurine conjugates | Constituted more than 90% of bile acids in liver and bile. | |

| Mouse | Bile | Muricholic acid (MCA) and cholic acid (CA) taurine conjugates | Constituted more than 90% of bile acids in liver and bile. | |

| Mouse | Distal Intestine | Muricholic Acids (MCAs) | Predominant bile acid class. | |

| Mouse | Gallbladder | Muricholic Acids (MCAs) | Predominant bile acid class. | |

| Mouse (Cyp2c70-KO) | Serum | Muricholic Acids (MCAs) | Completely absent. |

Table 2: Occurrence of this compound in Other Species

| Species | Tissue/Fluid | Occurrence | Notes | Citation |

| Rat | Liver | Present | Cholic and β-muricholic acids are the major bile acids. | |

| Rat | Feces | Present (minor) | Bacterial 7α/7β-dehydroxylation of muricholic acids can yield MDCA, but this is a minor pathway. | |

| Human | Liver | Present (trace) | Found in liver tissue. | |

| Human | Gallbladder | Present (trace) | Detected in the gallbladder. | |

| Human | Intestine | Present (trace) | Detected in the intestine. | |

| Human | Kidney | Present (trace) | Detected in the kidney. | |

| Pig | Liver | Not a major bile acid | Dihydroxy bile acids like chenodeoxycholic acid and ursodeoxycholic acid are more prominent. | |

| Poultry (Chicken, Duck, Goose) | Liver | Not a major bile acid | Taurolithocholic acid and T-alpha-MCA are more prevalent. |

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The following sections detail common protocols for the extraction and analysis of bile acids from various biological matrices.

This protocol is adapted from methodologies for the extraction of bile acids from liver tissue for subsequent LC-MS/MS analysis.

Materials:

-

Frozen liver tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Homogenization tubes (2.0 mL, screw-capped)

-

1.0 mm silica beads

-

Tissue homogenizer

-

Extraction solvent: Methanol/Acetonitrile (1:1, v/v)

-

Internal standards (e.g., deuterated bile acid mixture)

-

Centrifuge

-

Vacuum centrifuge

-

Reconstitution solution: Acetonitrile:Water (50:50 v/v) with internal standards

-

Autosampler vials

Procedure:

-

Pulverize a small piece of frozen liver tissue to a fine powder using a mortar and pestle cooled with liquid nitrogen.

-

Weigh approximately 50-55 mg of the powdered tissue into a pre-chilled 2.0 mL homogenization tube.

-

Add 1.5 mL of the extraction solvent (Methanol/Acetonitrile) and a small scoop of silica beads to the tube.

-

Homogenize the sample using a tissue homogenizer for 30-second cycles, with cooling on ice between cycles, for a total of 3 cycles.

-

Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness using a vacuum centrifuge.

-

Reconstitute the dried extract in 400 µL of the reconstitution solution containing the internal standards.

-

Vortex and sonicate for 15 minutes to ensure complete dissolution.

-

Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet any remaining debris.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

This protocol is a common method for the extraction of bile acids from plasma or serum samples.

Materials:

-

Plasma or serum sample

-

MilliQ water

-

Precipitation/extraction solvent: 2-propanol containing deuterated internal standards

-

Thermomixer

-

Centrifuge

-

Vacuum concentrator

-

Reconstitution solution (e.g., 50% methanol in water)

-

Autosampler vials

Procedure:

-

Dilute 25 µL of plasma or serum with MilliQ water at a 1:4 (v/v) ratio.

-

Add 1 mL of the cold precipitation/extraction solvent containing internal standards.

-

Vortex the mixture and then shake continuously at 1400 rpm for 30 minutes at 4°C in a thermomixer.

-

Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness using a vacuum concentrator at 35°C.

-

Reconstitute the dried extract in a suitable volume of the reconstitution solution.

-

Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

This protocol outlines a simple and effective method for extracting bile acids from fecal samples.

Materials:

-

Wet fecal sample

-

Ice-cold methanol containing internal standards

-

Shaker

-

Centrifuge

-

0.1% aqueous formic acid solution

-

Autosampler vials

Procedure:

-

Weigh approximately 0.5 g of wet fecal sample into a centrifuge tube.

-

Add 1.0 mL of ice-cold methanol containing the appropriate internal standards.

-

Shake the sample for 30 minutes at 4°C.

-

Centrifuge at 21,000 rpm for 20 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new microcentrifuge tube.

-

Dilute the supernatant 1:5 (v/v) with 0.1% aqueous formic acid solution.

-

Vortex and transfer the final extract to an autosampler vial for LC-MS/MS analysis.

For GC-MS analysis, bile acids require derivatization to increase their volatility. A common two-step derivatization process involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups.

Materials:

-

Dried bile acid extract or standard

-

Methanol

-

Benzene

-

TMS diazomethane (approx. 10% in hexane)

-

Nitrogen gas supply

-

Pyridine

-

N-trimethylsilylimidazole (TMSI)

-

Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC-MS vials

Procedure:

-

Methylation:

-

To the dried bile acid sample, add 20 µL of methanol and 80 µL of benzene.

-

Add 50 µL of TMS diazomethane solution.

-

Mix thoroughly and then evaporate the solvents completely under a gentle stream of nitrogen.

-

-

Trimethylsilylation:

-

To the methylated sample, add 50 µL of TMSI, 25 µL of pyridine, and 5 µL of TMCS.

-

Cap the vial tightly and heat at 60°C for 10 minutes.

-

Cool the sample to room temperature.

-

The derivatized sample is now ready for injection into the GC-MS.

-

Mandatory Visualization

This compound and its conjugates, particularly tauro-β-muricholic acid (T-β-MCA) and glycine-β-muricholic acid (Gly-MCA), act as antagonists of the farnesoid X receptor (FXR), primarily in the intestine. This antagonism has significant downstream effects on lipid metabolism and inflammation.

Caption: Intestinal FXR antagonism by this compound.

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples using LC-MS/MS.

Caption: Workflow for bile acid quantification.

Conclusion

This compound is a key bile acid in murine species, with its presence being significantly lower in humans and other animals. This species-specific difference is critical for the appropriate design and interpretation of preclinical studies. The methodologies outlined in this guide provide a robust framework for the accurate quantification of MDCA, enabling further research into its physiological roles and potential as a therapeutic target. The antagonistic effect of MDCA on the intestinal FXR signaling pathway highlights its importance in metabolic regulation and presents an intriguing avenue for the development of novel therapeutics for metabolic diseases such as NASH.

α- and β-Muricholic Acid: An In-depth Technical Guide on the Precursors to Murideoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), two primary bile acids in rodents that serve as precursors to the secondary bile acid, murideoxycholic acid (MDCA). This document details their biosynthesis, physicochemical properties, metabolic fate, and their critical roles in regulating metabolic pathways through the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) signaling pathways.

Introduction to Muricholic Acids

Muricholic acids are a class of bile acids predominantly found in mice and rats, distinguishing their bile acid pool from that of humans.[1][2] α-MCA and β-MCA are trihydroxylated bile acids that differ from human primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), by the presence of a hydroxyl group at the 6-position.[2] The stereochemistry of the hydroxyl group at the 7-position differentiates α-MCA (7α-hydroxyl) from β-MCA (7β-hydroxyl).[2] In the gut, these primary bile acids are metabolized by the intestinal microbiota into the secondary bile acid, this compound.[3]

Biosynthesis and Metabolism

The synthesis of α-MCA and β-MCA originates from cholesterol in the liver.[4] The classical pathway of bile acid synthesis produces chenodeoxycholic acid (CDCA).[5] In rodents, the enzyme cytochrome P450 Cyp2c70 is responsible for the 6β-hydroxylation of CDCA and ursodeoxycholic acid (UDCA) to form α-MCA and β-MCA, respectively.[2]

The conversion of these primary muricholic acids to this compound occurs in the intestine, mediated by the gut microbiota. This transformation involves the 7-dehydroxylation of both α-MCA and β-MCA.[3] It is important to distinguish this compound (3α,6β-dihydroxy-5β-cholan-24-oic acid) from hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid), another secondary bile acid that can be formed from muricholic acids and differs in the stereochemistry at the 6-position.[6][7]

References

Methodological & Application

Application Note: Quantitative Analysis of Murideoxycholic Acid in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bile acids (BAs) are crucial signaling molecules involved in the regulation of lipid and glucose metabolism, energy expenditure, and inflammation, in addition to their classic role in lipid absorption.[1] Murideoxycholic acid (MDCA) is a prominent secondary bile acid in murine models, making its accurate quantification essential for studies involving gut microbiome interactions and metabolic diseases in these systems.[2] However, the analysis of bile acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents challenges due to the existence of numerous structurally similar isomers and isobars, potential matrix effects, and the hydrophobic nature of these molecules.[1][3][4]

This application note provides a detailed and robust LC-MS/MS method for the sensitive and specific quantification of this compound (MDCA) in biological matrices such as plasma and serum. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow Overview

The overall workflow for the quantification of MDCA involves sample preparation using protein precipitation, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

Caption: High-level workflow for MDCA quantification.

Experimental Protocols

Materials and Reagents

-

This compound (MDCA) reference standard

-

Deuterated internal standard (IS), e.g., Deoxycholic Acid-D4 (D4-DCA) or Cholic Acid-D4 (D4-CA).[1][5]

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of MDCA and the deuterated internal standard in methanol.[3][6] Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MDCA stock solution with methanol or a methanol/water mixture to create calibration curve points (e.g., 1 ng/mL to 1000 ng/mL).[6]

-

Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration appropriate for spiking into samples (e.g., 1000 ng/mL).[6]

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples.[4][7]

Caption: Step-by-step sample preparation workflow.

Detailed Steps:

-

Aliquot 50-200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[4][6][7]

-

Add an appropriate volume (e.g., 20 µL) of the internal standard working solution to each sample, calibrator, and quality control (QC) sample.[6][7]

-

Vortex briefly to mix.[6]

-

Add 3 to 4 volumes of ice-cold acetonitrile (e.g., 800 µL for a 200 µL sample) to precipitate proteins.[4][7]

-

Vortex the mixture for at least 1 minute.[6]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[3][6]

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Dry the supernatant under a gentle stream of nitrogen at 60°C.[4]

-

Reconstitute the dried residue in 200 µL of a suitable solvent, such as 35% methanol in water, and vortex to ensure complete dissolution.[4] The sample is now ready for injection.

LC-MS/MS Method Parameters

Analysis is performed using a triple quadrupole mass spectrometer operating in negative ion mode, as this provides the best sensitivity for bile acids.[1][6]

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 or Biphenyl Column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[2][6] |

| Mobile Phase A | Water with 0.1% Formic Acid or 1 mM Ammonium Acetate + 0.1% Acetic Acid.[1][8] |

| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% Formic Acid or Acetic Acid.[1][8] |

| Flow Rate | 0.3 - 0.5 mL/min.[1] |

| Column Temperature | 50 - 60°C.[6][7] |

| Injection Volume | 10 µL.[1][6] |

| LC Gradient | A gradient starting with high aqueous phase, ramping up the organic phase to elute analytes, followed by a high organic wash and re-equilibration. (e.g., 0-2 min 0% B; 2-20 min 0-100% B; 20-28.5 min 100% B).[1] |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Recommended Condition |

| Instrument | Triple Quadrupole Mass Spectrometer (e.g., AB SCIEX 4000 Q-Trap, TSQ Quantis).[1][6] |

| Ionization Mode | Electrospray Ionization (ESI), Negative.[1][6] |

| Ion Spray Voltage | -4200 V.[1] |

| Source Temperature | 350 - 500°C.[1][6] |

| Curtain Gas (CUR) | 35 psi.[1] |

| Nebulizer Gas (GS1) | 35 psi.[1] |

| Heater Gas (GS2) | 45 psi.[1] |

| Collision Gas (CAD) | Nitrogen.[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM).[1] |

Table 3: MRM Transitions for Quantification

For unconjugated bile acids like MDCA, fragmentation can be limited, often leading to the use of a parent ion to parent ion transition for quantification.[1][6]

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| This compound (MDCA) | 391.3 | 391.3 | Parent/parent transition due to low fragmentation yield.[1] |

| Deoxycholic Acid-D4 (IS) | 395.3 | 395.3 | Example IS; specific transition depends on the standard used. |

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve from the peak area ratios of the MDCA standard to the internal standard versus the concentration of the calibrators. A linear or quadratic regression with 1/x weighting is typically applied.[9] The concentration of MDCA in unknown samples is then calculated from this curve. Method performance should be monitored using QC samples at low, medium, and high concentrations within the calibration range.[1] Good linearity (r² > 0.995) and reproducibility (CV < 10%) are typically achievable.[2][6]

Conclusion

This application note details a comprehensive and reliable LC-MS/MS method for the quantification of this compound in biological samples. The protocol, which includes a straightforward protein precipitation step and optimized LC-MS/MS parameters, provides the necessary sensitivity and specificity for researchers in metabolic disease and gut microbiome studies. The method can be adapted to various triple quadrupole instruments and serves as a robust platform for high-throughput bile acid analysis.

References

- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 5. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dial.uclouvain.be [dial.uclouvain.be]

- 9. agilent.com [agilent.com]

Protocol for Murideoxycholic Acid Analysis in Biological Samples

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murideoxycholic acid (MDCA) is a secondary bile acid found in various biological matrices, playing a role in lipid digestion and absorption.[1][2] Beyond its digestive functions, MDCA, like other bile acids, acts as a signaling molecule, primarily through the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[3][4] These signaling pathways are integral to the regulation of glucose and lipid metabolism, energy expenditure, and inflammation.[5][6] The accurate quantification of MDCA in biological samples such as serum, plasma, and feces is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7]

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound from biological samples.

Materials and Reagents

-

This compound (MDCA) analytical standard

-

Isotopically labeled internal standard (e.g., d4-MDCA or other suitable bile acid internal standard)

-

LC-MS grade methanol, acetonitrile, water, and isopropanol

-

Formic acid and ammonium acetate

-

Solid-phase extraction (SPE) cartridges (if required)

-

Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Protein precipitation is a common and straightforward method for serum and plasma, while fecal samples require a more rigorous extraction process.

Protocol 1: Protein Precipitation for Serum and Plasma Samples

-

Thaw serum or plasma samples at 4°C.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

-

Add 150 µL of ice-cold methanol containing the internal standard.[4]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[4]

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).[8]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Fecal Samples

-

Lyophilize (freeze-dry) a known weight of the fecal sample.

-

Homogenize the lyophilized sample to a fine powder.

-

Weigh approximately 20-50 mg of the homogenized fecal powder into a centrifuge tube.

-

Add 1 mL of a suitable extraction solvent (e.g., 75% ethanol) containing the internal standard.

-

Vortex vigorously for 1 minute.

-

Homogenize the sample using a bead beater or sonicator for 20 minutes.[8]

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.[8]

-

Transfer the supernatant to a new tube.

-

A second extraction of the pellet can be performed to improve recovery.

-

Combine the supernatants and evaporate to dryness.

-

The dried extract may require further clean-up using solid-phase extraction (SPE) to remove interfering substances.

-

Reconstitute the final dried extract in a known volume of the initial mobile phase.

LC-MS/MS Analysis

The following are general conditions for the chromatographic separation and mass spectrometric detection of this compound. These parameters should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).[4]

-

Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium acetate.[1]

-

Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with 0.1% formic acid.[1]

-

Gradient: A gradient elution is typically employed to separate MDCA from other bile acids and matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.[1]

-

Column Temperature: 40 - 60°C.[7]

-

Injection Volume: 5 - 10 µL.[1]

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acid analysis.[9]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for MDCA and its internal standard are monitored for quantification.

-

Example MDCA transition: m/z 391.3 → 391.3 (quantifier) and other qualifying transitions.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[7]

Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound in biological samples, compiled from various studies.

| Parameter | Serum/Plasma | Feces | Reference |

| Limit of Quantification (LOQ) | 10 - 40 ng/mL | Not explicitly stated for MDCA, but generally in the ng/g range for bile acids. | [6] |

| Limit of Detection (LOD) | 2 - 5 ng/mL | Not explicitly stated for MDCA. | [6] |

| Recovery | 85 - 115% | Variable, dependent on extraction method. | [7] |

| Precision (RSD) | < 15% | < 20% | [6] |

Visualizations

Experimental Workflow

Caption: Workflow for MDCA analysis in biological samples.

Bile Acid Signaling Pathway

References

- 1. This compound | C24H40O4 | CID 5283821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound I CAS#: 668-49-5 I 6 beta-hydroxylated bile acid I InvivoChem [invivochem.com]

- 3. The Biosynthesis, Signaling, and Neurological Functions of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological functions and pharmacological behaviors of bile acids in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LIPID MAPS [lipidmaps.org]

- 8. mdpi.com [mdpi.com]

- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Murideoxycholic Acid in Metabolic Disorder Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Murideoxycholic Acid (MDCA) and its derivatives in animal models of metabolic disorders. The protocols detailed below are based on published research and are intended to guide the design and execution of experiments investigating the therapeutic potential of these bile acids in conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Introduction

This compound (MDCA) is a secondary bile acid predominantly found in mice. Along with other muricholic acids (MCAs), it is recognized for its role as an antagonist of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism.[1][2][3] The unique ability of MCAs to inhibit FXR signaling in the intestine has garnered significant interest in their potential therapeutic applications for metabolic diseases.[4][5] By antagonizing intestinal FXR, MCAs can modulate various metabolic pathways, leading to improvements in glucose homeostasis, lipid profiles, and reduced hepatic steatosis.[5][6][7]

This document outlines the current understanding of MDCA's mechanism of action, provides detailed protocols for in vivo studies using animal models of metabolic disorders, and presents quantitative data from relevant research.

Mechanism of Action: FXR Antagonism

The primary mechanism through which muricholic acids, including MDCA, are thought to exert their beneficial metabolic effects is by acting as antagonists to the farnesoid X receptor (FXR).[1][2][3] FXR is highly expressed in metabolically active tissues such as the liver, intestine, and adipose tissue.[5]

Signaling Pathway of Intestinal FXR Antagonism by Muricholic Acids

Intestinal FXR antagonism by muricholic acids reduces ceramide synthesis, leading to improved hepatic metabolism.

Activation of intestinal FXR by bile acids typically leads to the production of signaling molecules that can have systemic effects. However, muricholic acids, acting as antagonists, can block these pathways. One significant consequence of intestinal FXR inhibition is the reduction of ceramide biosynthesis.[5] This decrease in intestinal-derived ceramides circulating to the liver results in lower hepatic endoplasmic reticulum (ER) stress, reduced inflammation, and amelioration of steatosis.[5]

Animal Models of Metabolic Disorders

Several well-established animal models are used to study metabolic disorders. The choice of model depends on the specific aspect of the disease being investigated.

Commonly Used Models:

-

Diet-Induced Obesity (DIO) Mice: C57BL/6J mice are commonly used and are fed a high-fat diet (HFD), typically with 45-60% of calories from fat, for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[8]

-

Genetic Models:

-

ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity.

-

db/db Mice: These mice have a mutation in the leptin receptor, resulting in a phenotype similar to ob/ob mice.

-

-

Chemically-Induced Models:

-

Streptozotocin (STZ)-induced diabetes: STZ is a toxin that destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is more representative of type 1 diabetes but can be combined with a high-fat diet to model aspects of type 2 diabetes.

-

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of muricholic acid derivatives to animal models of metabolic disorders.

Protocol 1: Induction of Obesity and NAFLD with a High-Fat Diet

This protocol describes the induction of obesity and non-alcoholic fatty liver disease in mice, a common prerequisite for testing the efficacy of compounds like MDCA.

Workflow for Diet-Induced Obesity Model

Workflow for creating a diet-induced obesity mouse model.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Standard chow diet

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Metabolic cages for monitoring food and water intake

Procedure:

-

Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week with free access to standard chow and water.

-

Dietary Intervention: Divide mice into two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.

-

Duration: Maintain the respective diets for 8-16 weeks.

-

Monitoring: Record body weight and food intake weekly.

-

Metabolic Phenotyping: At the end of the dietary intervention, perform metabolic assessments such as glucose and insulin tolerance tests.

Protocol 2: Oral Administration of Glycine-β-Muricholic Acid (Gly-MCA)

This protocol is based on a study that successfully used an oral formulation of Gly-MCA to treat diet-induced obese mice.[1]

Materials:

-

Glycine-β-muricholic acid (Gly-MCA)

-

Bacon-flavored dough pills (vehicle)

-

Diet-induced obese mice (from Protocol 1)

Procedure:

-

Preparation of Gly-MCA Formulation: Incorporate Gly-MCA into bacon-flavored dough pills at a concentration that will deliver a daily dose of 10 mg/kg of body weight.

-

Administration: Administer the Gly-MCA-containing or vehicle-only dough pills orally to the mice daily.

-

Duration: Continue the treatment for a predefined period, for example, 8 weeks.

-

Monitoring: Continue to monitor body weight and food intake weekly.

-

Endpoint Analysis: At the end of the treatment period, perform metabolic phenotyping and collect tissues for further analysis (e.g., liver histology, gene expression).

Protocol 3: Oral Gavage of this compound (MDCA)

While specific studies detailing the oral administration of pure MDCA for metabolic disorders are not as prevalent as for Gly-MCA, general protocols for oral gavage of bile acids can be adapted.

Materials:

-

This compound (MDCA)

-

Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

Procedure:

-

Preparation of MDCA Suspension: Prepare a homogenous suspension of MDCA in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice. A dosage range of 50-450 mg/kg/day has been used for other bile acids like ursodeoxycholic acid.[9]

-

Administration: Administer the MDCA suspension or vehicle control to the mice via oral gavage once daily.

-

Duration: The treatment duration will depend on the study design, typically ranging from several weeks to months.

-

Monitoring and Endpoint Analysis: Follow the monitoring and analysis steps as outlined in Protocol 2.

Protocol 4: Glucose and Insulin Tolerance Tests

These tests are crucial for assessing glucose metabolism and insulin sensitivity.

Oral Glucose Tolerance Test (OGTT):

-

Fast mice for 6 hours.

-

Measure baseline blood glucose from a tail snip (time 0).

-

Administer a 2 g/kg body weight solution of glucose via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Measure baseline blood glucose (time 0).

-

Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of modulating muricholic acid levels in mouse models of metabolic disorders.

Table 1: Effects of Glycine-β-Muricholic Acid (Gly-MCA) Treatment on Diet-Induced Obese Mice [1]

| Parameter | Vehicle Control | Gly-MCA (10 mg/kg/day) | % Change |

| Body Weight Gain (g) | ~18 | ~10 | -44% |

| Liver Weight (g) | ~2.5 | ~1.5 | -40% |

| Liver Triglycerides (mg/g) | ~150 | ~50 | -67% |

| Liver Free Cholesterol (mg/g) | ~4 | ~2.5 | -37.5% |

Table 2: Metabolic Parameters in Cyp8b1-/- Mice (Abundant in Muricholic Acids) on a High-Fat Diet [6][7]

| Parameter | Wild-Type (Cyp8b1+/+) | Cyp8b1-/- | % Change |

| Body Weight Gain (g) | ~20 | ~12 | -40% |

| Liver Weight (g) | ~2.2 | ~1.2 | -45% |

| Serum LDL-Cholesterol (mg/dL) | Increased 2-fold | Increase dampened by 35% | - |

| Glucose Tolerance (AUC) | Impaired | Significantly less impaired | - |

| Insulin Tolerance | Impaired | No significant impairment | - |

Conclusion

This compound and its derivatives, particularly those that act as intestinal FXR antagonists, show considerable promise as therapeutic agents for metabolic disorders. The protocols and data presented here provide a foundation for researchers to further investigate the mechanisms and efficacy of these compounds in relevant animal models. The use of diet-induced obesity models in conjunction with oral administration of these bile acids and subsequent metabolic phenotyping represents a robust approach for preclinical evaluation. Further research is warranted to translate these findings into potential clinical applications for human metabolic diseases.

References

- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 3. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mice Abundant in Muricholic Bile Acids Show Resistance to Dietary Induced Steatosis, Weight Gain, and to Impaired Glucose Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of high-fat diet on host animal health via bile acid metabolism and benefits of oral-fed Streptococcus thermophilus MN-ZLW-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Murideoxycholic Acid: A Versatile Tool for Interrogating Bile Acid Signaling Pathways

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Murideoxycholic Acid (MDCA) as a scientific tool for studying bile acid signaling. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the practical application of MDCA in a research setting.

Introduction to this compound in Bile Acid Signaling

Bile acids, traditionally known for their role in lipid digestion, have emerged as critical signaling molecules that regulate a wide range of metabolic processes, including glucose homeostasis, lipid metabolism, and inflammation. These effects are primarily mediated by two key receptors: the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5. This compound (MDCA), a member of the muricholic acid family of bile acids found predominantly in mice, serves as a valuable and selective modulator of these signaling pathways. Specifically, derivatives of muricholic acid act as antagonists of FXR, making MDCA and its amidated forms powerful tools to investigate the physiological consequences of FXR inhibition. While its role as a TGR5 agonist is less characterized, its unique properties provide an avenue for dissecting the distinct and overlapping functions of these two major bile acid-responsive signaling cascades.

Key Features of this compound as a Research Tool:

-

FXR Antagonism: Muricholic acids, including MDCA, are recognized as natural antagonists of the Farnesoid X Receptor (FXR) in rodents. This antagonistic activity allows for the investigation of the physiological roles of FXR in various tissues, particularly the intestine and liver.

-

Potential TGR5 Agonism: While less potent than other bile acids like lithocholic acid (LCA) or deoxycholic acid (DCA), MDCA may exhibit some agonist activity towards TGR5. This allows for comparative studies to dissect the individual contributions of FXR and TGR5 signaling in response to a single compound.

-

Gut Microbiome Interactions: The metabolism of muricholic acids is influenced by the gut microbiota, and in turn, these bile acids can shape the composition of the microbial community. This makes MDCA a useful tool for studying the intricate interplay between bile acids, gut bacteria, and host metabolism.

Quantitative Data Summary